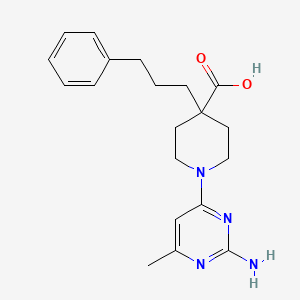![molecular formula C20H19BrN2O3 B5367134 N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide](/img/structure/B5367134.png)
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-4-bromobenzamide, commonly known as ABPP (Activity-Based Protein Profiling) probe, is a chemical compound used in scientific research to identify and study the activity of enzymes and other proteins in complex biological systems. ABPP probes are widely used in various fields of research, including drug discovery, proteomics, and biochemistry, due to their ability to selectively label active proteins and provide insights into their function and regulation.
作用机制
ABPP probes work by selectively labeling active proteins in complex biological systems. They contain a reactive group that covalently binds to the active site of enzymes and other proteins, allowing for their identification and characterization. The allylamine and vinyl groups in ABPP probes are designed to react with specific amino acid residues in the active site of enzymes, allowing for the selective labeling of active enzymes.
Biochemical and physiological effects:
ABPP probes have been shown to have minimal biochemical and physiological effects in vitro and in vivo. They have been used in a wide range of biological systems, including cell lines, animal models, and human tissues, without any significant toxicity or adverse effects.
实验室实验的优点和局限性
ABPP probes have several advantages for lab experiments, including their ability to selectively label active proteins and provide insights into their function and regulation. They are also relatively easy to use and can be applied to a wide range of biological systems. However, ABPP probes have some limitations, including their limited specificity for certain classes of enzymes and their potential for off-target labeling.
未来方向
There are several future directions for the use of ABPP probes in scientific research. One area of research is the development of new and improved ABPP probes with increased specificity and sensitivity for certain classes of enzymes. Another area of research is the application of ABPP probes to study the activity of enzymes and other proteins in complex biological systems, such as the human microbiome. Additionally, ABPP probes could be used to identify potential drug targets for a wide range of diseases, including cancer, neurodegeneration, and infectious diseases.
合成方法
The synthesis of ABPP probes involves a series of chemical reactions that start with the preparation of the starting materials and end with the purification and characterization of the final product. The most common method for synthesizing ABPP probes involves the use of solid-phase peptide synthesis (SPPS), which allows for the efficient and selective incorporation of the allylamine and vinyl groups into the benzamide scaffold. The final step of the synthesis involves the bromination of the aromatic ring to generate the final product.
科学研究应用
ABPP probes have been widely used in scientific research to study the activity of various enzymes and other proteins in complex biological systems. They have been used to identify and characterize novel enzymes involved in a wide range of biological processes, including metabolism, signal transduction, and protein degradation. ABPP probes have also been used to study the activity of enzymes involved in disease processes, such as cancer and neurodegeneration, and to identify potential drug targets.
属性
IUPAC Name |
4-bromo-N-[(E)-1-(4-methoxyphenyl)-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-3-12-22-20(25)18(13-14-4-10-17(26-2)11-5-14)23-19(24)15-6-8-16(21)9-7-15/h3-11,13H,1,12H2,2H3,(H,22,25)(H,23,24)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQZEBUQTJFMBN-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC=C)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCC=C)/NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-4-thiomorpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-2-amine](/img/structure/B5367066.png)


![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5367087.png)
![4-({2-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5367093.png)
![ethyl 4-[(3-amino-5-methyl-4-isoxazolyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B5367100.png)
![2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5367102.png)

![1-(2-methoxyphenyl)-4-{1-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5367109.png)

![N,N-diethyl-1-methyl-4-[(6-methylpyridin-2-yl)methyl]-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5367137.png)

![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5367155.png)
![N-allyl-1-[(4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5367164.png)